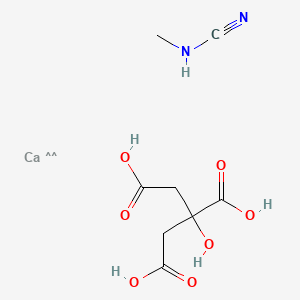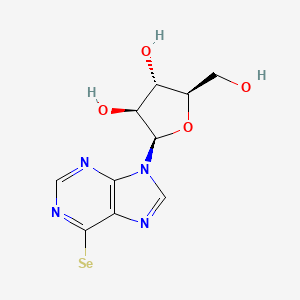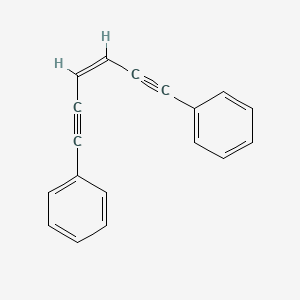![molecular formula C39H68N4O7 B1240429 1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1240429.png)
1-[[5-[3-(2,6-Dimethyl-cyclohexyl)-ureido]-2-(3,3-dimethyl-2-oxo-butyl)-6,6-dimethyl-4-oxo-heptanoylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BILD-1351 is a small molecule drug with the molecular formula C39H68N4O7. It is a selective peptidomimetic subunit association inhibitor of the herpes simplex virus ribonucleotide reductase. This compound has shown potent antiviral activity in both cell culture assays and animal models of herpes simplex virus disease .
Preparation Methods
The preparation of BILD-1351 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of modifications, including the incorporation of a ureido N-terminus and a (phenylpropionyl)valine N-terminus . The industrial production methods for BILD-1351 are not explicitly detailed in the available literature, but it is likely that the synthesis involves standard organic chemistry techniques such as peptide coupling reactions and purification processes.
Chemical Reactions Analysis
BILD-1351 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: BILD-1351 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BILD-1351 has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptidomimetic inhibitors and their interactions with viral enzymes.
Biology: BILD-1351 is used in cell culture assays to study its antiviral activity against herpes simplex virus.
Medicine: The compound is investigated for its potential therapeutic applications in treating herpes simplex virus infections.
Industry: BILD-1351 can be used in the development of antiviral drugs and formulations.
Mechanism of Action
The mechanism of action of BILD-1351 involves the inhibition of the herpes simplex virus ribonucleotide reductase. This enzyme is essential for the replication of viral DNA. BILD-1351 selectively inhibits the association of the two subunits of the enzyme, thereby preventing the replication of the virus. The molecular targets and pathways involved include the ribonucleotide reductase enzyme and the viral DNA replication machinery .
Comparison with Similar Compounds
BILD-1351 is compared with other similar compounds, such as BILD-1357 and BILD-1263. These compounds also inhibit the herpes simplex virus ribonucleotide reductase but differ in their chemical structures and antiviral potency. BILD-1357, for example, is a significantly more potent antiviral compound than BILD-1351 due to additional modifications in its structure .
Similar compounds include:
- BILD-1357
- BILD-1263
These compounds share similar mechanisms of action but differ in their chemical structures and antiviral activities .
Properties
Molecular Formula |
C39H68N4O7 |
|---|---|
Molecular Weight |
705.0 g/mol |
IUPAC Name |
1-[(1S)-1-[[(2R,5S)-5-[[(2S,6R)-2,6-dimethylcyclohexyl]carbamoylamino]-2-(3,3-dimethyl-2-oxobutyl)-6,6-dimethyl-4-oxoheptanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C39H68N4O7/c1-13-27(36(4,5)6)40-33(47)31(39(34(48)49)19-14-15-20-39)42-32(46)25(22-28(45)37(7,8)9)21-26(44)30(38(10,11)12)43-35(50)41-29-23(2)17-16-18-24(29)3/h23-25,27,29-31H,13-22H2,1-12H3,(H,40,47)(H,42,46)(H,48,49)(H2,41,43,50)/t23-,24+,25-,27+,29?,30+,31+/m0/s1 |
InChI Key |
BICMJCLCIQRONK-CVXWQFLKSA-N |
Isomeric SMILES |
CC[C@H](C(C)(C)C)NC(=O)[C@H](C1(CCCC1)C(=O)O)NC(=O)[C@@H](CC(=O)[C@H](C(C)(C)C)NC(=O)NC2[C@@H](CCC[C@@H]2C)C)CC(=O)C(C)(C)C |
Canonical SMILES |
CCC(C(C)(C)C)NC(=O)C(C1(CCCC1)C(=O)O)NC(=O)C(CC(=O)C(C(C)(C)C)NC(=O)NC2C(CCCC2C)C)CC(=O)C(C)(C)C |
Synonyms |
BILD 1351 BILD 1351 SE BILD-1351 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)

![(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1240350.png)
![3-[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-3-(4-methylphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B1240353.png)




![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)

![2-hydroxy-3-{5-hydroxy-8-[(3E)-4-[8'-hydroxy-6'-(1-hydroxy-3-{11-methyl-1,7-dioxaspiro[5.5]undecan-2-yl}butyl)-7'-methylidene-hexahydro-3'H-spiro[oxolane-2,2'-pyrano[3,2-b]pyran]-5-yl]but-3-en-2-yl]-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl}-2-methylpropanoic acid](/img/structure/B1240365.png)
![3-[[(1R,17E,30R,31R,32S)-14-[3,5-dihydroxy-7-(5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl)oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1240366.png)

